3-Fluoro-L-phenylalanine methyl ester HCl
Description
3-Fluoro-L-phenylalanine methyl ester HCl (CAS: 19883-77-3) is a fluorinated derivative of the amino acid phenylalanine, modified with a methyl ester group and a fluorine atom at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₂FNO₂·HCl, with a molecular weight of 236.67 g/mol. This compound exhibits high solubility in polar solvents and is commonly used in peptide synthesis, enzyme studies, and as a precursor for fluorinated bioactive molecules.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYCRVHARXGJKA-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-L-phenylalanine methyl ester hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas, followed by hydrolysis in the presence of sodium bicarbonate . This method yields the desired fluorinated product with good efficiency.
Industrial Production Methods
Industrial production of 3-Fluoro-L-phenylalanine methyl ester hydrochloride often employs a semicontinuous process starting from benzylamines. This method is advantageous as it does not require protecting groups, simplifying the synthesis and reducing costs .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
3-F-Phe-OMe·HCl serves as a crucial building block in the synthesis of novel pharmaceuticals. Its fluorine substitution can enhance bioactivity, making it particularly valuable in developing drugs aimed at neurological disorders. The compound's unique properties allow for improved metabolic stability and bioavailability in drug formulations .
Protein Engineering
In protein engineering, 3-F-Phe-OMe·HCl is used to incorporate fluorinated amino acids into proteins. This incorporation aids in studying protein folding, stability, and interactions. Researchers can analyze how the introduction of fluorine affects protein dynamics and function, providing insights into enzyme kinetics and substrate specificity .
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studying metabolic pathways and enzyme kinetics. Its incorporation into metabolic studies allows researchers to understand how fluorinated compounds behave compared to their non-fluorinated counterparts, impacting drug design and therapeutic strategies .
Drug Design
In medicinal chemistry, 3-F-Phe-OMe·HCl is integral to structure-activity relationship (SAR) studies. By modifying chemical properties through fluorination, researchers can optimize drug candidates for better efficacy and reduced side effects. The compound's ability to alter binding affinities enhances the development of targeted therapies .
Analytical Chemistry
This compound is also utilized in analytical chemistry for developing methods to detect and quantify amino acids in complex mixtures. Its application is beneficial in food safety and quality control, where accurate measurement of amino acid content is crucial .
Anticancer Activity
Research has indicated that 3-F-Phe-OMe·HCl may possess anticancer properties. A study demonstrated that modifications at the aromatic ring could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The introduction of fluorine significantly increased potency compared to non-fluorinated analogs .
Enzyme Interaction Studies
Studies investigating enzyme interactions have shown that fluorinated amino acids like 3-F-Phe-OMe·HCl can alter enzyme kinetics and substrate specificity. For instance, its incorporation into substrates has been shown to enhance binding affinity to certain enzymes, thereby influencing biological responses .
Mechanism of Action
The mechanism of action of 3-Fluoro-L-phenylalanine methyl ester hydrochloride involves its incorporation into biological molecules, where the fluorine atom can influence the molecule’s reactivity, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the acidity, basicity, and hydrophobicity of the compound, affecting its behavior in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenylalanine Derivatives
(a) Fmoc-L-Phe(3-Cl)-OH (CAS: 198560-44-0)
- Structure : 3-Chloro-L-phenylalanine with an Fmoc-protected amine and free carboxylic acid.
- Applications : Used in solid-phase peptide synthesis (SPPS) due to its orthogonally protected functional groups.
(b) 3-Chloro-D-Alanine Methyl Ester HCl (CAS: 112346-82-4)
- Structure : D-alanine derivative with a 3-chloro substituent and methyl ester.
- Applications: Research tool for studying bacterial cell wall synthesis (e.g., D-amino acid incorporation).
- Key Difference : Substitution on alanine (smaller side chain) instead of phenylalanine reduces aromatic interactions in biological targets.
Nitro- and Amino-Substituted Analogs
(a) 4-Nitro-L-Phenylalanine Methyl Ester HCl (CAS: Not explicitly listed)
- Structure : Nitro group at the para position of the phenyl ring.
- Applications : Intermediate for synthesizing fluorescent probes or photoactivatable peptides.
- Key Difference: The nitro group (-NO₂) is electron-withdrawing, reducing the aromatic ring’s reactivity compared to the electron-withdrawing fluorine (-F).
(b) Acetyl-4-Amino-L-Phenylalanine Methyl Ester HCl (CAS: ≥99% purity)
Sterically Modified Derivatives
α-Methyl-DL-Phenylalanine Methyl Ester HCl (CAS: 65864-22-4)
- Structure : α-methyl substitution on the alanine backbone.
- Applications : Inhibitor of phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase).
- Key Difference : The α-methyl group creates a quaternary carbon, limiting conformational flexibility and altering substrate-enzyme interactions.
Data Table: Comparative Analysis
Research Findings and Stability Considerations
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability compared to chlorine, making 3-fluoro derivatives more suitable for in vivo applications.
- Synthetic Accessibility : 3-Fluoro-L-phenylalanine methyl ester HCl is synthesized under milder conditions (pH 9.0, 25°C) compared to nitro-substituted analogs, which may require harsher nitration steps.
Biological Activity
3-Fluoro-L-phenylalanine methyl ester hydrochloride (3-F-Phe-OMe·HCl) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in pharmaceutical and biochemical research due to its unique structural properties. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
3-F-Phe-OMe·HCl has the molecular formula C₉H₁₀ClFNO₂ and a molecular weight of 201.63 g/mol. The introduction of a fluorine atom at the 3-position of the phenylalanine backbone alters its biochemical properties, enhancing lipophilicity and potentially modifying its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-F-Phe-OMe·HCl can be attributed to several mechanisms:
- Enzyme Interactions : The fluorine substitution can influence enzyme kinetics and substrate specificity. Studies indicate that fluorinated amino acids may alter the binding affinity to enzymes and receptors, potentially enhancing or inhibiting biological responses .
- Receptor Binding : The compound may exhibit altered receptor binding profiles compared to non-fluorinated analogs. This is particularly relevant in the context of neurotransmitter receptors and metabolic enzymes, where fluorination can enhance binding stability and selectivity.
- Metabolic Stability : The presence of fluorine can increase metabolic stability, allowing for prolonged action within biological systems. This characteristic is crucial for therapeutic applications where sustained drug action is desired .
Anticancer Activity
Research has indicated that 3-F-Phe-OMe·HCl may possess anticancer properties. A study on various fluorinated phenylalanine derivatives demonstrated that modifications at the aromatic ring could lead to enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of fluorine at specific positions was found to significantly increase the potency compared to non-fluorinated counterparts .
Neuroprotective Effects
Another area of investigation involves the neuroprotective potential of 3-F-Phe-OMe·HCl in models of neurodegenerative diseases. Preliminary studies suggest that this compound may modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease.
Comparative Analysis with Similar Compounds
The following table compares 3-F-Phe-OMe·HCl with other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Phenylalanine Methyl Ester | No fluorine substitution | Natural amino acid derivative |
| 3,3,3-Trifluoro-L-alanine | Three fluorine atoms at alpha position | Increased lipophilicity |
| 4-Fluoro-L-phenylalanine | Fluorine substitution on phenyl ring | Potential use in cancer therapy |
| 2-Fluoro-L-alanine | Fluorine at second carbon | Different interaction profile with receptors |
The structural modification provided by the fluorination in 3-F-Phe-OMe·HCl enhances its biological properties compared to these similar compounds, making it a promising candidate for further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Fluoro-L-phenylalanine methyl ester HCl, and how can purity be validated?
- Methodology : The compound can be synthesized via esterification of 3-Fluoro-L-phenylalanine using methanol under acidic conditions (e.g., HCl catalysis). Post-synthesis, purification is achieved via recrystallization from chloroform-petroleum ether mixtures (3:1 ratio) . Purity validation typically employs thin-layer chromatography (TLC) with ≥99% purity thresholds, as described for structurally similar acetylated phenylalanine esters . For enantiomeric purity, chiral HPLC or polarimetry is recommended, referencing protocols for dl-phenylalanine methyl ester derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., ester C=O at ~1725 cm⁻¹, NH₃⁺ vibrations at ~2600–2750 cm⁻¹) .
- NMR : Confirms fluorine substitution at the 3-position (¹⁹F NMR) and methyl ester integration (¹H NMR).
- XRD : Validates amorphous or crystalline nature; amorphous patterns are typical for hydrochloride salts .
- BET/BJH Analysis : For surface area and pore-size distribution if used in material science applications (e.g., mesoporous silica templating) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear gloves, lab coat, and eye protection. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations .
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, do not induce vomiting—seek immediate medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric yield during synthesis?
- Methodology :
- Taguchi Experimental Design : Use orthogonal arrays to test variables like temperature, HCl concentration, and solvent polarity. ANOVA analysis identifies critical factors (e.g., catalyst concentration contributed 77.6% variance in similar ester syntheses) .
- Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or chiral stationary phases in HPLC, as demonstrated for dl-phenylalanine methyl ester derivatives .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Methodology :
- In Vivo Studies : Compare pharmacokinetic profiles (e.g., bioavailability, metabolite formation) using radiolabeled analogs. For example, PCPA methyl ester HCl showed dose-dependent inhibition of serotonin synthesis in rodent models .
- Structure-Activity Relationships (SAR) : Test fluorination effects by comparing 3-fluoro vs. 4-fluoro analogs. Fluorine’s electron-withdrawing properties may alter binding affinity to targets like tryptophan hydroxylase .
Q. How does HCl stability impact the compound’s application in acidic environments (e.g., drug delivery systems)?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–6) at 40°C for 28 days. Monitor degradation via HPLC and correlate with HCl-induced hydrolysis kinetics .
- Mesoporous Silica Templating : Assess compatibility with silica matrices synthesized using HCl; FTIR and nitrogen adsorption confirm structural integrity under acidic conditions .
Q. What experimental designs address discrepancies in adsorption efficiency studies (e.g., Cd²⁺ removal)?
- Methodology :
- Box-Behnken Design : Optimize variables (pH, adsorbent dose, contact time) for environmental applications. For mesoporous silica, pH 6.32 and 70.44 min contact time maximized Cd²⁺ adsorption (103.10 mg/g) .
- Langmuir vs. Freundlich Models : Resolve data contradictions by fitting isotherms; Langmuir typically suits monolayer adsorption, as seen in silica-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
